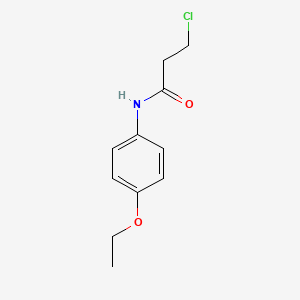
Ethyl 2-pyridin-3-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-pyridin-3-ylbenzoate, commonly referred to as EPB, is a chemical compound that has been studied for its various applications in scientific research. EPB has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Drug Development
- Heterocyclic Compound Synthesis : Research focuses on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents, indicating a route for complex molecule development potentially including compounds similar to "Ethyl 2-pyridin-3-ylbenzoate" (Mohareb et al., 2004).
- Anticancer Activity : A study on thiazolo[3,2-a]pyridines prepared using a multicomponent reaction showed promising anticancer activity, suggesting that similar structures might be explored for therapeutic applications (Altug et al., 2011).
- Topoisomerase IIα Inhibitory Activity : Compounds designed with a pyridine moiety demonstrated significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, indicating the potential for developing anticancer agents (Alam et al., 2016).
Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Novel organic compounds with pyridine derivatives have been utilized as ancillary ligands in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating good electroluminescence performance. This suggests potential applications in display technologies (Tang et al., 2014).
Antibacterial and Antitubercular Activity
- Antibacterial and Antifungal Activities : Synthesis of novel benzothiazole and pyrimidine derivatives demonstrated promising antibacterial and antitubercular activities, indicating the potential of pyridine-containing compounds in developing new antimicrobials (Bhoi et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-pyridin-3-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKSNWZBPGCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458747 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyridin-3-ylbenzoate | |
CAS RN |
225797-25-1 |
Source


|
| Record name | Ethyl 2-pyridin-3-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)


![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)




![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)




